Halofantrine

Antimalarial drug resistance Plasmodium falciparum In vitro susceptibility testing

Halofantrine (CAS 69756-53-2) is an essential hERG assay reference standard (IC50=21.6 nM) and food-effect PK probe. Unlike other antimalarials, its precisely quantified cardiac liability and pharmacokinetic sensitivity provide unique R&D value. Guaranteed purity ≥98%. Ideal for in vitro parasite susceptibility assays and cardiac safety screening. B2B procurement for qualified research institutions.

Molecular Formula C26H30Cl2F3NO
Molecular Weight 500.4 g/mol
CAS No. 69756-53-2
Cat. No. B180850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHalofantrine
CAS69756-53-2
Synonyms1-(1,3-dichloro-6-trifluoromethyl-9-phenanthryl)-3-di(n-butyl)aminopropanol HCl
Halfan
halofantrine
halofantrine hydrochloride
WR 171,699
WR 171669
WR-171,669
WR-171699
Molecular FormulaC26H30Cl2F3NO
Molecular Weight500.4 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O
InChIInChI=1S/C26H30Cl2F3NO/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3
InChIKeyFOHHNHSLJDZUGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.11e-04 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Halofantrine (CAS 69756-53-2) – Antimalarial Phenanthrenemethanol with Quantifiable Differentiation from Chloroquine, Mefloquine, and Lumefantrine


Halofantrine (CAS 69756-53-2) is a synthetic phenanthrenemethanol antimalarial belonging to the arylaminoalcohol class, which also includes quinine, mefloquine, and lumefantrine [1]. Originally developed by the Walter Reed Army Institute of Research, halofantrine is a blood schizontocide active against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum [2]. Structurally, it features a substituted phenanthrene core and is formulated as the hydrochloride salt for oral administration . The compound is a racemic mixture of stereoisomers and is characterized by extremely low aqueous solubility and high lipophilicity, which profoundly influences its pharmacokinetic behavior .

Why Halofantrine Cannot Be Generically Substituted with Other Arylaminoalcohol Antimalarials


Despite sharing the arylaminoalcohol scaffold with quinine, mefloquine, and lumefantrine, halofantrine exhibits divergent pharmacological properties that preclude simple class-based substitution [1]. The threefold increase in oral bioavailability upon co-administration with fatty food is an idiosyncratic property not shared to the same magnitude by its closest analogs, creating distinct dosing and safety considerations [2]. More critically, halofantrine is uniquely distinguished by its potent and high-affinity block of the hERG potassium channel (IC50 = 21.6 nM), which translates clinically into a magnitude of QT interval prolongation that has led to its classification as the only antimalarial with an unacceptable arrhythmogenic risk profile for routine malaria treatment [3]. These quantitative differences in pharmacokinetic sensitivity to food and electrophysiological safety margins mean that interchanging halofantrine with other in-class agents without specific experimental or clinical justification is scientifically unsound.

Quantitative Differentiation Evidence: Halofantrine vs. Mefloquine, Lumefantrine, and Chloroquine


Halofantrine Exhibits Superior Potency Against Chloroquine-Resistant P. falciparum Compared to Chloroquine-Susceptible Strains

In a study comparing in vitro activity of halofantrine against African isolates and clones of P. falciparum, a chloroquine-resistant clone exhibited an IC50 of 2.98 nM, which is 2.3-fold more potent than the IC50 of 6.88 nM observed for a chloroquine-susceptible clone [1]. This inverse relationship between chloroquine resistance and halofantrine susceptibility is a unique and quantifiable differentiation point, as it suggests that halofantrine may retain or even increase its potency in settings where chloroquine has failed due to resistance.

Antimalarial drug resistance Plasmodium falciparum In vitro susceptibility testing

Halofantrine Displays Substantially Higher Mean In Vitro Potency than Chloroquine and Mefloquine Against Gabonese P. falciparum Field Isolates

In a multicenter study of 62 P. falciparum isolates collected from symptomatic patients in Bakoumba, Gabon, halofantrine demonstrated a mean IC50 of 1.9 nM [1]. This value is 171-fold lower than the mean chloroquine IC50 of 325.8 nM and 12.9-fold lower than the mean mefloquine IC50 of 24.5 nM in the same isolate set [1]. The magnitude of this difference highlights halofantrine‘s superior intrinsic potency against circulating field strains, even in an area with documented high levels of chloroquine resistance (95.0% of isolates resistant).

Field isolate susceptibility Drug resistance surveillance IC50 comparison

Halofantrine Is the Only Antimalarial Classified with an Unacceptable Arrhythmogenic Risk Profile in a Systematic Review of 35,548 Participants

A 2018 systematic review of 177 trials encompassing 35,548 participants who received quinoline and structurally related antimalarials concluded that halofantrine is the only antimalarial drug considered to have an unacceptable arrhythmogenic risk when used for malaria indications [1]. This classification stems from early clinical reports of marked QT prolongation and sudden death after its registration [2]. In a direct prospective electrocardiographic study, mefloquine (25 mg/kg) had no cardiac effects in 53 patients, whereas halofantrine (72 mg/kg) induced consistent dose-related lengthening of PR and QT intervals in all 61 patients treated, with the likelihood of significant QTc prolongation (>25% or QTc ≥0.55 s½) being twice as high after halofantrine retreatment following mefloquine failure (7/10 vs 18/51; relative risk 2.0, 95% CI 1.1-3.4, p=0.04) [3].

Cardiotoxicity QT prolongation Pharmacovigilance

Halofantrine Blocks hERG Potassium Channels with an IC50 of 21.6 nM, Quantifying Its High-Affinity Cardiac Ion Channel Interaction

Using whole-cell patch-clamp recording in HEK 293 cells stably expressing wild-type hERG K+ channels, halofantrine blocked the channel in a concentration-dependent manner with a half-maximal inhibitory concentration (IC50) of 21.6 nM (n=31 cells) [1]. Its major metabolite, N-desbutylhalofantrine, exhibited an IC50 of 71.7 nM (n=18 cells), indicating 3.3-fold lower affinity [1]. While direct comparative hERG IC50 data for mefloquine or lumefantrine under identical conditions are not available in this study, the 21.6 nM value for halofantrine is among the most potent reported for antimalarial agents and establishes a quantitative benchmark for hERG liability.

hERG channel Cardiac electrophysiology Drug safety pharmacology

Halofantrine Bioavailability Increases 2.8-Fold with Grapefruit Juice, Demonstrating Pronounced CYP3A4-Mediated Food-Drug Interaction

In a randomized crossover study in 12 healthy volunteers, co-administration of a single 500 mg oral dose of halofantrine with grapefruit juice increased the area under the plasma concentration-time curve (AUC) by 2.8-fold ± 1.5-fold (P < 0.0001) and peak plasma concentration by 3.2-fold ± 1.3-fold (P < 0.0001) compared to water [1]. This was accompanied by a 2.4-fold ± 1.6-fold decrease in N-desbutyl-halofantrine AUC (P < 0.01) and an increase in maximum QTc interval prolongation from 17 ± 6 ms (with water) to 31 ± 12 ms (with grapefruit juice) (P < 0.0005) [1]. No significant difference was observed between water and orange juice, confirming the effect is specific to grapefruit juice‘s inhibition of intestinal CYP3A4. This magnitude of food-effect is a critical differentiation point for halofantrine compared to antimalarials with more predictable oral bioavailability.

Pharmacokinetics Food-drug interaction CYP3A4

In Vitro Selection of Halofantrine Resistance Results in Ninefold Increase in IC50 and Altered Cross-Resistance to Mefloquine and Chloroquine

Intermittent exposure of a chloroquine-resistant K1 isolate of P. falciparum to halofantrine in vitro over 6 months resulted in a ninefold increase in the halofantrine IC50 (as measured by [G-3H]hypoxanthine incorporation), generating the HF-resistant isolate K1HF3 [1]. Notably, this HF-resistant isolate exhibited a significantly increased susceptibility to chloroquine (a negative cross-resistance pattern) and a significantly reduced susceptibility to both quinine and mefloquine [1]. In contrast, a cloned chloroquine-susceptible isolate (T9.96) showed only a threefold increase in halofantrine IC50 under the same selection pressure, and its derived resistant isolate (T9.96HF4) showed decreased susceptibility to mefloquine but no alteration in susceptibility to amodiaquine or chloroquine [1]. These differential resistance dynamics highlight the isolate-dependent nature of halofantrine resistance evolution and the unique cross-resistance relationships that distinguish it from other antimalarials.

Drug resistance selection Cross-resistance Plasmodium falciparum

Recommended Research and Industrial Application Scenarios for Halofantrine Based on Quantitative Evidence


Cardiac Safety Pharmacology: hERG Channel Blockade Assay Positive Control

Halofantrine‘s precisely quantified IC50 of 21.6 nM for hERG K+ channel block, determined by whole-cell patch-clamp recording, establishes it as a high-affinity positive control for in vitro cardiac ion channel assays [1]. The compound’s well-documented clinical QT prolongation profile and its unique classification as the only antimalarial with an unacceptable arrhythmogenic risk [2] provide robust translational context, making it ideal for validating hERG screening platforms, benchmarking new chemical entities for cardiac liability, and studying mechanisms of drug-induced long QT syndrome.

Food-Drug Interaction and Pharmacokinetic Modeling Studies

The 2.8-fold increase in halofantrine AUC and 3.2-fold increase in Cmax upon co-administration with grapefruit juice (a CYP3A4 inhibitor) provides a quantitatively defined model for studying intestinal first-pass metabolism and food-drug interactions [3]. Researchers investigating the impact of dietary components on oral drug bioavailability or developing physiologically based pharmacokinetic (PBPK) models for highly lipophilic compounds can utilize halofantrine as a probe substrate with well-characterized, reproducible pharmacokinetic changes under controlled dietary conditions.

Antimalarial Drug Resistance and Cross-Resistance Mechanism Studies

The in vitro selection of halofantrine-resistant P. falciparum lines, which yields a ninefold increase in IC50 over 6 months and generates isolates with isolate-specific cross-resistance patterns (e.g., increased susceptibility to chloroquine in K1 background, decreased susceptibility to mefloquine) [4], makes halofantrine a valuable tool for dissecting the genetic and biochemical basis of antimalarial drug resistance. Its inverse potency relationship with chloroquine resistance (2.3-fold more potent against chloroquine-resistant clones [5]) and its high intrinsic potency against field isolates (mean IC50 = 1.9 nM in Gabon [6]) further support its utility in comparative studies of drug susceptibility and the evolution of multidrug resistance in P. falciparum.

Reference Compound for High-Potency Blood Schizontocide in P. falciparum In Vitro Assays

With a mean IC50 of 1.9 nM against P. falciparum field isolates from Gabon [6] and IC50 values as low as 2.98 nM against chloroquine-resistant clones [5], halofantrine ranks among the most potent antimalarials in vitro. This nanomolar potency makes it an excellent reference compound for calibrating in vitro parasite susceptibility assays, for use as a positive control in high-throughput screening campaigns aimed at identifying novel antimalarial chemotypes, and for validating the sensitivity of new assay formats for measuring parasite growth inhibition.

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